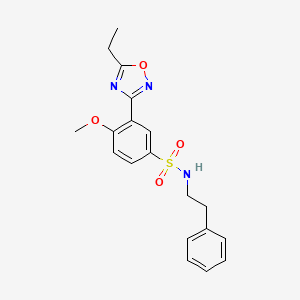![molecular formula C17H19NO4 B7716105 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide, also known as 3C-P, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent hallucinogen that has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also interact with other receptors such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide in lab experiments include its potency, selectivity, and structural similarity to other phenethylamines. However, its use is limited by its potential for abuse and the lack of research on its long-term effects.
Orientations Futures
Future research on 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide could focus on its potential therapeutic applications, such as its use in the treatment of various psychiatric disorders. It could also explore its effects on other neurotransmitter systems and receptors, and investigate its long-term effects on the brain and behavior. Additionally, research could be done on the development of safer and more selective analogues of this compound.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves several steps, including the condensation of 3-pyridinemethanol with 3,5-dimethoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylation of the resulting amine with benzoyl chloride. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogen that is structurally similar to other phenethylamines such as mescaline and 2C-B. Studies have shown that this compound produces profound alterations in perception, mood, and thought, similar to other hallucinogens.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-14-7-4-12(5-8-14)11-18-17(19)13-6-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGRNWZUXVXFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)


![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)







